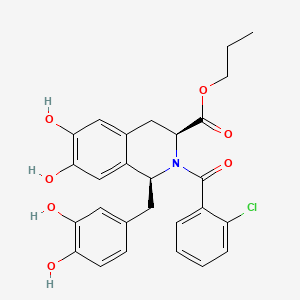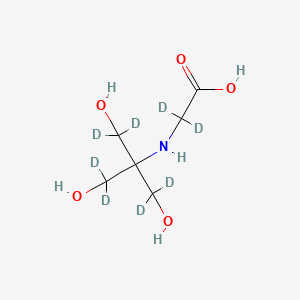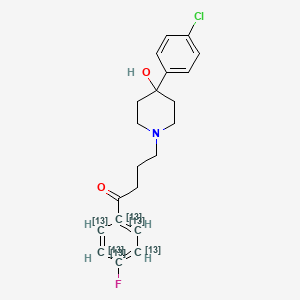
Influenza virus-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza virus-IN-6 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are responsible for seasonal flu epidemics and have the potential to cause pandemics, making the development of effective antiviral agents crucial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final compound. The synthetic route often begins with the selection of appropriate starting materials, which undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Influenza virus-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Influenza virus-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the molecular interactions between antiviral agents and viral proteins.
Medicine: The compound is explored for its potential therapeutic effects against influenza and other viral infections.
Industry: this compound is used in the development of antiviral drugs and diagnostic tools.
作用機序
The mechanism of action of Influenza virus-IN-6 involves its interaction with specific molecular targets within the influenza virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals. The molecular pathways involved in this process include the inhibition of viral neuraminidase and the disruption of viral RNA synthesis.
類似化合物との比較
Similar Compounds
Some compounds similar to Influenza virus-IN-6 include:
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Zanamivir: Another antiviral drug that inhibits neuraminidase, used for the treatment of influenza.
Peramivir: An intravenous antiviral drug used for the treatment of influenza.
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action compared to other antiviral agents. While compounds like oseltamivir and zanamivir also target neuraminidase, this compound may offer advantages in terms of potency, spectrum of activity, and resistance profile. Its unique chemical structure allows for distinct interactions with viral proteins, making it a promising candidate for further development and clinical use.
特性
分子式 |
C27H26ClNO7 |
|---|---|
分子量 |
511.9 g/mol |
IUPAC名 |
propyl (1S,3S)-2-(2-chlorobenzoyl)-1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO7/c1-2-9-36-27(35)21-12-16-13-24(32)25(33)14-18(16)20(10-15-7-8-22(30)23(31)11-15)29(21)26(34)17-5-3-4-6-19(17)28/h3-8,11,13-14,20-21,30-33H,2,9-10,12H2,1H3/t20-,21-/m0/s1 |
InChIキー |
SSMFUXFMRDLBDG-SFTDATJTSA-N |
異性体SMILES |
CCCOC(=O)[C@@H]1CC2=CC(=C(C=C2[C@@H](N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O |
正規SMILES |
CCCOC(=O)C1CC2=CC(=C(C=C2C(N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
